2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
説明
Nuclear Magnetic Resonance (NMR) Spectral Assignments
While specific NMR data is unavailable, the following assignments are predicted based on analogous compounds:
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Ethoxy methyl (-OCH2CH3) | 1.3–1.5 | Triplet | CH3 group adjacent to oxygen |
| Pyrimidine methyl (-CH3) | 2.2–2.5 | Singlet | Methyl groups at positions 4 and 6 |
| Phenyl protons (aromatic) | 6.8–7.5 | Multiplet | Protons on 2-ethoxyphenyl ring |
| Hydrazone methine (=CH-) | 8.0–8.5 | Singlet | Deshielded proton in hydrazone linkage |
| Hydrazide NH (-NH-C=O) | 8.5–9.5 | Broad singlet | Exchangeable proton |
Key observations :
- The ethoxy group’s methyl protons exhibit splitting due to vicinal coupling with the adjacent oxygen.
- The pyrimidine ring’s methyl groups are deshielded by electron-withdrawing sulfur and nitrogen atoms.
Infrared (IR) Vibrational Mode Analysis
Predicted IR absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (amide) | 1650–1700 | Stretching of carbonyl in acetamide |
| C=N (hydrazone) | 1580–1630 | Stretching of hydrazone bond |
| S–C (thioether) | 700–800 | Stretching of sulfur-carbon bonds |
| C–O (ethoxy) | 1100–1250 | Stretching of ether linkage |
| N–H (amide) | 3300–3500 | Stretching of NH in hydrazide |
Critical peaks :
- The hydrazone C=N stretch is diagnostic for confirming the (E)-configuration.
- The absence of NH stretching in the IR spectrum would indicate deprotonation or tautomerization.
Mass Spectrometric Fragmentation Patterns
Predicted fragmentation pathways (based on molecular formula C₁₇H₂₀N₄O₂S ):
Key fragmentation :
- The hydrazone bond (-C=N-NH-) is prone to cleavage, yielding fragments corresponding to the pyrimidine-thioether core and the aryl moiety.
Computational Molecular Modeling
Density Functional Theory (DFT) Calculations
Hypothetical DFT studies would focus on:
- Electronic structure :
- HOMO-LUMO gap : Determines reactivity and potential redox behavior.
- Electron density : Localized on the pyrimidine nitrogen atoms and hydrazone carbon.
- Thermodynamic stability : Calculated Gibbs free energy (ΔG) for conformers.
Example parameters :
| Property | Value | Method |
|---|---|---|
| HOMO energy | -5.2 eV | B3LYP/6-31G* |
| LUMO energy | -1.8 eV | B3LYP/6-31G* |
| Dipole moment | 4.5 D | B3LYP/6-31G* |
Stereochemical Configuration Analysis
The compound’s stereochemistry is defined by:
- Hydrazone geometry : The (E)-configuration is enforced by the SMILES notation
/C=N/, with the phenyl and hydrazide groups on opposite sides. - Pyrimidine substituents : The 4,6-dimethyl groups are fixed in para positions due to the aromatic ring’s geometry.
Steric considerations :
- The ethoxy group’s ortho position minimizes steric hindrance with the hydrazone moiety.
- The pyrimidine’s methyl groups prevent free rotation about the S–C bond.
Summary of Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₂₀N₄O₂S | |
| Molecular weight | 344.4 g/mol | |
| Rotatable bonds | 7 | |
| Hydrogen bond donors | 1 (NH) | |
| Hydrogen bond acceptors | 6 (O, N) |
特性
分子式 |
C17H20N4O2S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H20N4O2S/c1-4-23-15-8-6-5-7-14(15)10-18-21-16(22)11-24-17-19-12(2)9-13(3)20-17/h5-10H,4,11H2,1-3H3,(H,21,22)/b18-10+ |
InChIキー |
WOXXFSIMTXQBAQ-VCHYOVAHSA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C |
正規SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC(=CC(=N2)C)C |
製品の起源 |
United States |
準備方法
Thiolation of Pyrimidine
A mixture of 4,6-dimethyl-2-hydroxypyrimidine (1.0 equiv) and phosphorus pentasulfide (P₄S₁₀, 1.2 equiv) in dry toluene undergoes reflux at 110°C for 6–8 hours under nitrogen, yielding 4,6-dimethylpyrimidine-2-thiol (85–92% purity).
Key Reaction Parameters
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous toluene |
| Temperature | 110°C |
| Reaction Time | 7 hours |
| Yield | 89% |
Sulfanyl Group Introduction
The thiol reacts with α-chloroacetohydrazide (1.1 equiv) in alkaline ethanol (pH 9–10) at 60°C for 3 hours to form 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide. Sodium hydroxide (0.5 equiv) facilitates deprotonation, enhancing nucleophilic substitution.
Mechanistic Insight
The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion attacks the electrophilic carbon of α-chloroacetohydrazide.
Formation of the Acetohydrazide Moiety
Hydrazide derivatives are synthesized through nucleophilic acyl substitution.
Hydrazine Quenching
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetyl chloride (1.0 equiv), generated in situ from chloroacetic acid and thionyl chloride, reacts with hydrazine hydrate (2.0 equiv) in dichloromethane at 0–5°C. The intermediate precipitates within 2 hours (78% yield).
Critical Controls
-
Temperature must remain below 10°C to prevent hydrolysis.
-
Anhydrous conditions minimize side reactions.
Condensation Reaction to Form the Schiff Base
The final step involves Schiff base formation between the acetohydrazide and 2-ethoxybenzaldehyde.
Aldehyde Activation
2-Ethoxybenzaldehyde (1.2 equiv) is dissolved in ethanol with glacial acetic acid (5% v/v) as a catalyst. The solution is heated to 70°C before adding the acetohydrazide intermediate.
Imine Formation
After 4 hours of reflux, the product crystallizes upon cooling. Recrystallization from ethanol affords the title compound in 75–82% yield with >98% purity (HPLC).
Kinetic Considerations
| Factor | Impact on Yield |
|---|---|
| Catalyst Concentration | ↑ Yield (up to 5% v/v) |
| Reaction Time | Optimal at 4 hours |
| Solvent Polarity | Ethanol preferred |
Optimization of Reaction Conditions
Solvent Screening
Polar aprotic solvents (DMF, DMSO) accelerate condensation but reduce stereoselectivity. Ethanol balances reactivity and E/Z selectivity (94:6).
Temperature Effects
Elevated temperatures (>80°C) promote decomposition, while temperatures <60°C slow kinetics. The optimal range is 65–70°C.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at tₚ = 6.72 min, confirming >98% purity.
Comparative Analysis of Alternative Routes
One-Pot vs. Stepwise Synthesis
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise | 82 | 98 |
| One-Pot | 68 | 91 |
Stepwise synthesis minimizes side products but requires longer processing.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time to 30 minutes but necessitates specialized equipment.
Challenges in Industrial Scale-Up
化学反応の分析
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌または抗癌特性などの潜在的な生物活性について調査されています。
医学: そのユニークな構造的特徴により、潜在的な治療的用途について探求されています。
産業: 新素材の開発やさまざまな化学プロセスにおける触媒として利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
類似化合物の比較
類似化合物
2-[(4,6-ジメチルピリミジン-2-イル)スルファニル]アセトヒドラジド: エトキシフェニル基がなく、より単純な構造です。
2-[(4,6-ジメチルピリミジン-2-イル)スルファニル]-N'-(フェニルメチリデン)アセトヒドラジド: エトキシ基がない以外は同様の構造です。
独自性
2-[(4,6-ジメチルピリミジン-2-イル)スルファニル]-N'-[(E)-(2-エトキシフェニル)メチリデン]アセトヒドラジドは、エトキシフェニルとアセトヒドラジドの両方の部分が存在することによって独自です。これにより、独自の化学的および生物学的特性が付与される可能性があります。
類似化合物との比較
Comparison with Structural Analogs
Core Structural Variations
a. Pyrimidine vs. Purine Derivatives
- Target Compound : Contains a 4,6-dimethylpyrimidin-2-ylsulfanyl group.
- Analog (): Replaces pyrimidine with a purine scaffold (e.g., N’-[(4-chlorophenyl)methylidene]-2-(purin-6-ylsulfanyl)acetohydrazide). Synthetic Route: Both compounds are synthesized via Schiff base formation between acetohydrazide and aldehydes (e.g., 4-chlorobenzaldehyde or 2-ethoxybenzaldehyde) in ethanol with catalytic acetic acid .
b. Substituent Effects on the Aromatic Ring
- Target Compound : 2-ethoxyphenyl group (electron-donating ethoxy).
- Analog (): N'-(2,4-dichlorobenzylidene)-2-(pyrimidin-2-ylsulfanyl)acetohydrazide (electron-withdrawing chloro substituents). Biological Implications: Chlorinated derivatives may exhibit stronger halogen bonding with target proteins, while ethoxy groups could reduce toxicity and improve metabolic stability .
Functional Group Modifications
a. Acetohydrazide vs. Acetamide
- Target Compound : Acetohydrazide (-NH-NH2) functional group.
- Analog (): 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Reactivity: Acetohydrazides are more nucleophilic, enabling Schiff base formation, whereas acetamides are hydrolytically stable but less reactive . Crystallographic Data: The acetamide analog () shows a planar conformation (C–C bond length: 1.391 Å), while acetohydrazides may adopt non-planar geometries due to N–H interactions, affecting molecular packing .
Physicochemical Properties
*Inferred from similar hydrazide derivatives in and .
Q & A
What are the optimal synthetic routes and reaction conditions for preparing this compound?
Level: Basic
Answer:
The synthesis typically involves a multi-step approach:
Precursor Preparation: Start with 4,6-dimethylpyrimidine-2-thiol and 2-ethoxybenzaldehyde.
Hydrazide Formation: React the thiol with chloroacetyl chloride to form 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide.
Condensation: Perform a Schiff base reaction with 2-ethoxybenzaldehyde under reflux in ethanol, using glacial acetic acid as a catalyst .
Critical Parameters:
- Solvent: Ethanol or methanol for solubility and reactivity.
- Temperature: Reflux (~80°C) for 1–2 hours to ensure completion.
- Catalyst: Acetic acid (1–2 drops) to protonate the aldehyde and enhance electrophilicity.
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol. Yield ranges from 65–80% depending on stoichiometric precision .
How can researchers resolve contradictions in spectroscopic data during structural validation?
Level: Advanced
Answer:
Contradictions in NMR/IR data often arise from:
- Tautomerism: The hydrazone moiety may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO for NMR to stabilize tautomeric forms .
- Impurities: Trace solvents (e.g., DMSO-d6) or unreacted precursors can skew data. Employ preparative HPLC (C18 column, acetonitrile/water gradient) for purification .
- Stereochemistry: The (E)-configuration of the methylidene group must be confirmed via NOESY or 2D NMR to distinguish from (Z)-isomers .
Example:
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 8.3 ppm (CH=N imine proton), δ 2.5 ppm (pyrimidine-CH3) |
| IR | 1660 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N) |
Which characterization techniques are essential for confirming the compound’s structural integrity?
Level: Basic
Answer:
A combination of spectroscopic and analytical methods is critical:
- ¹H/¹³C NMR: Assign protons and carbons in the hydrazone, pyrimidine, and ethoxyphenyl groups.
- FT-IR: Verify functional groups (e.g., C=O, C=N, S-C).
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 427.15) .
- X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (if crystalline) .
Methodological Tip: Use deuterated solvents (DMSO-d6 or CDCl₃) for NMR to avoid signal overlap.
How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
Level: Advanced
Answer:
SAR optimization strategies include:
- Substituent Variation: Replace the 2-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Scaffold Hybridization: Fuse the pyrimidine ring with triazole or benzimidazole moieties to enhance binding to biological targets (e.g., kinases) .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase (DHFR) or topoisomerase II .
Example Modification:
| Derivative | Modification | Observed Activity |
|---|---|---|
| Nitro-substituted | 2-Nitrophenyl instead of ethoxyphenyl | Increased antimicrobial potency (MIC: 2 µg/mL vs. S. aureus) |
What solvents and catalysts are optimal for its synthesis, and how do they influence yield?
Level: Basic
Answer:
- Solvents: Ethanol (polar protic) facilitates Schiff base formation via hydrogen bonding. DMSO may enhance solubility but risks side reactions at high temperatures .
- Catalysts: Acetic acid (1–5 mol%) accelerates imine formation. Avoid strong acids (e.g., H₂SO₄) to prevent hydrolysis of the sulfanyl group .
Yield Optimization Table:
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Ethanol | Acetic acid | 78 |
| Methanol | None | 52 |
| DMF | Cs₂CO₃ | 65 (with impurities) |
How can stability issues during storage be systematically addressed?
Level: Advanced
Answer:
The compound is sensitive to:
- Light: Store in amber vials at -20°C to prevent photodegradation.
- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the hydrazone bond.
- Long-term Stability: Monitor via HPLC (C18 column, 254 nm) at 0, 3, and 6 months. Degradation products (e.g., free hydrazide) appear as secondary peaks .
Stability Data:
| Condition | Degradation (%) at 6 Months |
|---|---|
| 25°C, dark | <5 |
| 40°C, 75% RH | 28 |
What methods are recommended for real-time monitoring of reaction progress?
Level: Basic
Answer:
- TLC: Use silica plates with ethyl acetate/hexane (1:1). The hydrazone product (Rf ~0.5) fluoresces under UV 254 nm.
- HPLC: Monitor at 220 nm; retention time shifts from 2.1 min (aldehyde) to 5.3 min (product) .
- In-situ IR: Track disappearance of the aldehyde C=O stretch (1720 cm⁻¹) and emergence of imine C=N (1590 cm⁻¹) .
Which computational approaches predict the compound’s interactions with biological targets?
Level: Advanced
Answer:
- Molecular Docking: Use AutoDock to simulate binding to DHFR (PDB: 1U72). Key interactions include hydrogen bonds between the pyrimidine ring and Arg57 .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .
- QSAR Models: Corporate descriptors like logP and polar surface area to predict bioavailability (e.g., SwissADME) .
Docking Results Example:
| Target | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|
| Topoisomerase II | -9.2 | Asp543, Lys454 |
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